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Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1680142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding site of the novel sodium channel

blocker, (rel)-RSD 921. Through a detailed comparison with the well-characterized local

anesthetic, lidocaine, this document elucidates the current understanding of (rel)-RSD 921's

mechanism of action, supported by experimental data.

Comparative Analysis of Sodium Channel Blockers
(rel)-RSD 921 has emerged as a potent sodium channel blocker with distinct properties

compared to classic local anesthetics like lidocaine. While both compounds target the inner

pore of the voltage-gated sodium channel, their interactions with different channel states and

isoforms exhibit notable differences.

Quantitative Comparison of (rel)-RSD 921 and Lidocaine
The following table summarizes the key quantitative parameters for (rel)-RSD 921 and

lidocaine, highlighting their potency and isoform selectivity.
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Parameter (rel)-RSD 921 Lidocaine
Channel
Isoform(s)

Reference(s)

IC50 (Tonic

Block)
35 ± 3 µM 1083 ± 122 µM

rNaV1.4 (skeletal

muscle)
[1]

37 ± 4 µM
~890 µM

(estimated)

rNaV1.2

(neuronal)
[1]

47 ± 3 µM 563 ± 22 µM
rNaV1.5

(cardiac)
[1][2]

Ki (Radioligand

Binding)
6.1 ± 0.8 µM - Neuronal (Site 2) [2]

State Preference Open State

Open and

Inactivated

States

All isoforms [1][3]

Use-Dependent

Block

Marked in

cardiac isoform

Present in all

isoforms

rNaV1.5,

rNaV1.2,

rNaV1.4

[1][2]

The Local Anesthetic Binding Site: A Common
Target
Site-directed mutagenesis studies have been instrumental in identifying the binding site for

local anesthetics and related drugs within the pore of the sodium channel. This binding pocket

is formed by amino acid residues located on the S6 transmembrane segments of the four

homologous domains (I-IV) of the channel's α-subunit.

Key residues, particularly a phenylalanine in domain IV (F1760 in NaV1.5, F1764 in NaV1.2),

have been identified as critical for the binding of lidocaine and other local anesthetics.[4]

Mutation of this residue to a non-aromatic amino acid, such as alanine (F1760A), significantly

reduces the channel's sensitivity to lidocaine, demonstrating the crucial role of this residue in

drug binding.[4]
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While direct mutagenesis studies on (rel)-RSD 921's interaction with this specific residue are

not yet published, its classification as a sodium channel blocker that competes at neurotoxin

site 2 strongly suggests that it binds within this same local anesthetic receptor site. The higher

potency of (rel)-RSD 921 compared to lidocaine may be attributed to subtle differences in its

interaction with the residues lining this pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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